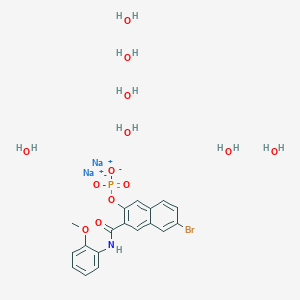
Naphthol AS-BI phosphate disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its role in various biochemical assays and research applications.
Métodos De Preparación
The synthesis of Naphthol AS-BI phosphate disodium salt involves several steps. The starting material, 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, undergoes a phosphorylation reaction to introduce the phosphate group. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The final product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .
Análisis De Reacciones Químicas
Naphthol AS-BI phosphate disodium salt undergoes several types of chemical reactions, including:
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Naphthol AS-BI phosphate disodium salt serves as a reagent for the preparation of complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile tool in synthetic organic chemistry.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium borohydride | Amines or alcohols |
| Substitution | Amines, thiols | Substituted derivatives |
Biology
Naphthol AS-BI phosphate is widely used in biochemical assays, particularly for detecting enzyme activities. It acts as a substrate for acid and alkaline phosphatases, providing a quantitative measure of enzyme activity through fluorescence.
- Case Study : In a study examining tartrate-resistant acid phosphatase (TRAP) isoform 5b, Naphthol AS-BI phosphate was utilized to develop an immunoassay that demonstrated high specificity for osteoclastic activity in bone metabolism .
Medicine
The compound's potential therapeutic properties are under investigation. Its role as a substrate in enzyme assays can aid in diagnosing diseases where phosphatase levels are altered.
- Case Study : Research highlighted the use of Naphthol AS-BI phosphate in detecting TRAP activity as a serum marker for osteoclastic activity, which is crucial in conditions like osteoporosis .
Industry
In industrial applications, Naphthol AS-BI phosphate is employed in the production of dyes and pigments. Its chemical structure allows it to participate in various reactions that yield colorants used in textiles and other materials.
Mecanismo De Acción
The mechanism of action of Naphthol AS-BI phosphate disodium salt involves its hydrolysis by phosphatase enzymes. The phosphate group is cleaved, releasing 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, which can then be detected using various staining techniques. This reaction is used to measure the activity of acid and alkaline phosphatases in biological samples .
Comparación Con Compuestos Similares
Naphthol AS-BI phosphate disodium salt is unique due to its specific structure and reactivity. Similar compounds include:
Naphthol AS phosphate disodium salt: Used for similar applications but lacks the bromine and methoxy groups, which can affect its reactivity and staining properties.
Naphthol AS-MX phosphate disodium salt: Another substrate for phosphatase enzymes, differing in the substituents on the naphthalene ring.
Naphthol AS-D chloroacetate: Used in different staining applications, with a chloroacetate group instead of a phosphate group.
These compounds share similar applications but differ in their chemical structures and specific reactivities, making this compound a unique and valuable tool in biochemical research.
Propiedades
Número CAS |
530-79-0 |
|---|---|
Fórmula molecular |
C18H15BrNNaO6P |
Peso molecular |
475.2 g/mol |
Nombre IUPAC |
[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H15BrNO6P.Na/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;/h2-10H,1H3,(H,20,21)(H2,22,23,24); |
Clave InChI |
WNXNLUSSGAHEKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O.[Na] |
Key on ui other cas no. |
530-79-0 |
Números CAS relacionados |
530-79-0 (di-hydrochloride salt) |
Sinónimos |
7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide Disodium Salt; 7-Bromo-3-hydroxy-2-naphth-o-anisidide Phosphate Disodium Salt; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















